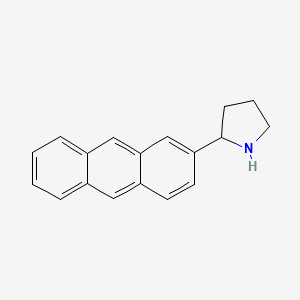

2-(2-Anthryl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17N |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

2-anthracen-2-ylpyrrolidine |

InChI |

InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2 |

InChI Key |

ALRGYZKVVXVRCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Stereochemical Aspects and Control in 2 2 Anthryl Pyrrolidine Synthesis

Enantiomeric Excess Determination Methodologies

Determining the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. For 2-arylpyrrolidines, including the anthryl derivative, several analytical techniques are employed to quantify the ratio of enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and widely used method. chromatographyonline.comnih.gov This direct approach involves passing a solution of the analyte through a column packed with a chiral material. chromatographyonline.com The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. chromatographyonline.com Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for this class of compounds under normal-phase conditions. researchgate.net The choice of mobile phase, typically a mixture of hexane and an alcohol like 2-propanol, can be optimized to achieve baseline separation. chromatographyonline.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers another powerful tool. The absolute configuration of 2-arylpyrrolidines can be determined by converting them into diastereomeric derivatives using a chiral derivatizing agent, such as Mosher's acid. nih.gov The resulting amides exhibit distinct NMR signals for each diastereomer, particularly for protons near the stereocenter, allowing for the determination of their ratio and thus the enantiomeric excess of the original compound. nih.gov

Mass Spectrometry (MS) has also emerged as a method for chiral analysis. nih.gov By introducing a chiral selector, diastereomeric complexes are formed that can be differentiated in the mass spectrometer. nih.gov Techniques comparing the dissociation of these diastereomers in tandem MS (MS/MS) can be used for chiral recognition and quantification. nih.gov

Below is a table summarizing common methodologies for determining the enantiomeric excess of chiral pyrrolidines.

| Methodology | Principle | Common Implementation | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. chromatographyonline.com | Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) with normal-phase eluents (e.g., hexane/2-propanol). researchgate.netmdpi.com | Direct analysis, high accuracy, and well-established. chromatographyonline.com |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), resulting in distinguishable NMR spectra. nih.gov | Analysis of ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides. nih.gov | Provides structural information and can determine absolute configuration. nih.gov |

| Mass Spectrometry (MS) | Formation of diastereomeric complexes with a chiral selector, which are then differentiated based on their mass spectrometric behavior. nih.gov | Comparing ion abundances or fragmentation patterns of diastereomeric complexes in MS/MS. nih.gov | High sensitivity and speed. nih.gov |

Diastereoselectivity and Regioselectivity in Cyclization Reactions

The construction of the 2-(2-Anthryl)pyrrolidine ring often involves cyclization reactions where control over diastereoselectivity and regioselectivity is critical. The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for synthesizing the pyrrolidine (B122466) core. nih.govrsc.org

Regioselectivity refers to the orientation of the dipole and dipolarophile in the cycloaddition. In the synthesis of 2-substituted pyrrolidines, the reaction between an azomethine ylide and an alkene like 2-vinylanthracene (B14823) must proceed with the desired connectivity. The regiochemical outcome is often governed by the electronic properties of the reactants, with the nucleophilic carbon of the ylide preferentially attacking the less substituted carbon of the alkene. researchgate.net The substituent on the anthracene (B1667546) ring can influence the electronic distribution in the dienophile, affecting the regioselectivity of the cycloaddition. jksus.org

Diastereoselectivity becomes important when one or more stereocenters are already present in the reactants or are formed during the reaction. For instance, in the [3+2] cycloaddition using a chiral N-tert-butanesulfinylazadiene, the sulfinyl group can effectively direct the stereochemical course of the reaction, leading to densely substituted pyrrolidines with high diastereoselectivity. nih.govresearchgate.net The use of catalysts, such as Ag₂CO₃, has been shown to yield proline derivatives with high regio- and diastereoselectivities. nih.govnih.gov These reactions can generate up to four stereogenic centers in a single step, making stereocontrol essential. researchgate.net

Control of Absolute and Relative Stereochemistry

Achieving control over the absolute (R/S) and relative (cis/trans) stereochemistry is the central challenge in the asymmetric synthesis of this compound.

Control of Absolute Stereochemistry: The absolute configuration is typically controlled by introducing a source of chirality into the reaction. This can be achieved through several strategies:

Chiral Catalysts: Using a chiral Lewis acid or organocatalyst can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Chiral Auxiliaries: A chiral auxiliary, such as a tert-butanesulfinyl group, can be temporarily attached to one of the reactants. nih.gov This auxiliary directs the stereochemical outcome of the key bond-forming step and is subsequently removed. nih.gov The accessibility of both enantiomers of auxiliaries like tert-butanesulfinamide allows for the synthesis of either enantiomer of the target product. nih.gov

Chiral Starting Materials: Employing an enantiomerically pure starting material, such as a derivative of proline or another natural chiral compound, can be an effective way to introduce chirality. nih.gov

Control of Relative Stereochemistry: The relative arrangement of substituents on the pyrrolidine ring is determined during the cyclization step. In [3+2] cycloaddition reactions, the stereochemistry of the dipolarophile (E or Z) often translates into the relative stereochemistry of the resulting pyrrolidine. The reaction conditions, catalyst, and the nature of the substituents all play a role in determining which diastereomer is formed preferentially. nih.gov For example, the presence of certain Lewis acids can even reverse the stereochemical outcome compared to the uncatalyzed reaction. nih.gov

Impact of Steric and Electronic Factors on Stereochemical Outcomes

The stereochemical course of the synthesis of 2-arylpyrrolidines is a result of a delicate balance between steric and electronic factors. nih.govbeilstein-journals.org These factors influence the energy of the transition states leading to different stereoisomers.

Steric Factors: Steric hindrance plays a significant role in dictating how reactants approach each other. The bulky anthracene group will preferentially occupy a position that minimizes steric clash with other substituents in the reaction's transition state. In cycloaddition reactions, the dipole and dipolarophile will adopt a geometry that places the largest groups away from each other, favoring the formation of the trans or exo product. researchgate.net

Electronic Factors: Electronic effects, such as hyperconjugation and electrostatic interactions, are also crucial. nih.govbeilstein-journals.org For instance, an anomeric effect, which involves the delocalization of electrons from the nitrogen lone pair into an antibonding orbital (nN→σ*CF), can strongly influence the conformational preferences and energetics in substituted pyrrolidines. nih.govbeilstein-journals.org While the anthryl group is not an electron-withdrawing halide, the electronic nature of the aromatic system can influence the stability of the transition state through π-stacking or other non-covalent interactions with other components in the reaction, thereby affecting the stereochemical outcome. The chemical properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org

The interplay of these effects is complex. A quantum chemical analysis of related systems has shown that stereochemical stability can be favored by a balance between weak steric repulsion and substantial stabilization from electronic delocalization. nih.gov

Mechanistic Investigations of Reactions Involving 2 2 Anthryl Pyrrolidine

Reaction Pathway Elucidation for Synthetic Transformations

No specific studies detailing the reaction pathway elucidation for synthetic transformations involving 2-(2-Anthryl)pyrrolidine were found.

Role of Intermediates in Catalytic Cycles

Information regarding the specific role of intermediates in catalytic cycles where this compound acts as a catalyst is not available in the reviewed literature.

Transition State Analysis in Asymmetric Inductions

No literature detailing transition state analysis for asymmetric inductions catalyzed by this compound could be identified.

Solvent Effects on Reaction Mechanisms

Specific research on the effects of different solvents on the reaction mechanisms involving this compound has not been reported in the available sources.

Advanced Spectroscopic Characterization and Elucidation of 2 2 Anthryl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2-Anthryl)pyrrolidine, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the anthryl and pyrrolidine (B122466) moieties. The nine aromatic protons of the anthracene (B1667546) ring would appear in the downfield region, typically between δ 7.4 and 8.6 ppm, with characteristic splitting patterns (doublets, triplets, and singlets) dictated by their coupling with neighboring protons. researchgate.net The protons on the pyrrolidine ring would resonate in the upfield region. The methine proton at the C2 position, being adjacent to both the anthracene ring and the nitrogen atom, would likely appear as a multiplet. The methylene (B1212753) protons at C3, C4, and C5 would also show complex multiplets due to diastereotopicity and spin-spin coupling. spectrabase.com The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The 14 carbon atoms of the anthracene group are expected to resonate in the aromatic region (δ 120-135 ppm). The four aliphatic carbons of the pyrrolidine ring would appear in the upfield region, typically between δ 25 and 60 ppm. chemicalbook.com The specific chemical shifts are influenced by the substitution pattern and the electronic environment.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the pyrrolidine ring and within the anthracene system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the pyrrolidine ring to the correct position on the anthracene moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Anthryl-H | 7.4 - 8.6 | 120 - 135 |

| Pyrrolidine-C2-H | ~4.0 - 4.5 | ~55 - 65 |

| Pyrrolidine-C3, C4-H₂ | ~1.6 - 2.2 | ~25 - 35 |

| Pyrrolidine-C5-H₂ | ~2.9 - 3.5 | ~45 - 55 |

| Pyrrolidine-N-H | Variable (broad) | - |

As this compound is a chiral molecule, determining its enantiomeric purity is often necessary. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this assessment. Chiral lanthanide-based shift reagents, such as derivatives of europium or praseodymium, can form diastereomeric complexes with the enantiomers of the substrate. This interaction induces differential chemical shifts for the corresponding protons in the two enantiomers, leading to the splitting of NMR signals. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio of the sample. For this compound, the nitrogen atom of the pyrrolidine ring can act as a Lewis basic site for coordination with the chiral shift reagent.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition with high confidence. For this compound (C₁₈H₁₇N), the expected exact mass can be calculated and compared to the experimental value.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₈H₁₇N | [M+H]⁺ | 248.1434 |

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for pyrrolidine-containing compounds include cleavage of the ring and loss of small neutral molecules.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the secondary amine, the aromatic C-H bonds of the anthracene ring, and the aliphatic C-H bonds of the pyrrolidine ring. dtic.mil

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretching | 3300 - 3500 (moderate, sharp) |

| Aromatic C-H | Stretching | 3000 - 3100 (weak to moderate) |

| Aliphatic C-H | Stretching | 2850 - 2960 (moderate to strong) |

| C=C (aromatic) | Stretching | 1450 - 1600 (variable) |

| C-N | Stretching | 1020 - 1250 (weak to moderate) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by the characteristic absorption of the anthracene chromophore. mdpi.com Anthracene derivatives typically exhibit a series of well-resolved vibronic bands corresponding to π-π* transitions. mdpi.com These transitions are responsible for the molecule's ability to absorb light in the UV and near-visible regions. The position and intensity of these absorption bands can be influenced by the substitution on the anthracene ring and the solvent polarity. acs.org

The fluorescence emission spectrum is also a key characteristic. Upon excitation at an appropriate wavelength, many anthracene derivatives exhibit strong fluorescence. The emission spectrum is often a mirror image of the absorption spectrum and provides further insight into the electronic structure of the excited state.

Table 4: Expected Photophysical Properties for this compound in a Non-polar Solvent

| Property | Expected Wavelength Range (nm) | Transition |

|---|---|---|

| Absorption (λabs) | ~320 - 380 | S₀ → S₁ (π-π*) |

| Emission (λem) | ~380 - 450 | S₁ → S₀ (Fluorescence) |

Ultrafast Spectroscopy for Excited-State Dynamics

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are employed to investigate the dynamics of the molecule immediately following photoexcitation. nih.gov These methods provide insights into the lifetimes of excited states, intersystem crossing, and other photophysical processes that occur on femtosecond to nanosecond timescales.

For anthryl-containing compounds, excitation to the first singlet excited state (S₁) can be followed by several decay pathways, including fluorescence back to the ground state (S₀) or intersystem crossing to a triplet excited state (T₁). nih.gov The dynamics of these processes are influenced by the molecular structure and the surrounding environment. nih.gov Transient absorption spectroscopy can monitor the formation and decay of these transient species by probing their absorption of a second light pulse at various time delays after the initial excitation. nih.gov The study of these excited-state dynamics is crucial for understanding the photochemical behavior of this compound and its potential applications in areas such as photochemistry and materials science. nih.govsemanticscholar.org

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule such as this compound, which contains a stereogenic center at the 2-position of the pyrrolidine ring, CD spectroscopy serves as an invaluable tool for the assessment of its chirality and the determination of its absolute configuration.

The chiroptical properties of this compound are primarily governed by the electronic transitions of the anthracene chromophore, which are perturbed by the asymmetric environment established by the chiral pyrrolidine moiety. The π-π* electronic transitions of the aromatic anthracene ring system are inherently achiral. However, the covalent linkage of this chromophore to the chiral pyrrolidine ring induces optical activity in these transitions. This induced chirality results in non-zero differential absorption of circularly polarized light, giving rise to a characteristic CD spectrum.

The CD spectrum of a chiral compound is typically characterized by positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms in the molecule, and therefore, to its absolute configuration. In the case of this compound, the sign of the Cotton effects associated with the electronic transitions of the anthracene chromophore can be correlated to the (R) or (S) configuration at the stereogenic center.

Detailed analysis of the CD spectrum can provide significant insights into the preferred conformation of the molecule in solution. The rotational freedom around the single bond connecting the pyrrolidine ring and the anthracene moiety can lead to different spatial arrangements of the chromophore relative to the chiral center. These conformational preferences will influence the observed CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for different conformers of both the (R) and (S)-enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration and the predominant solution-phase conformation of this compound can be confidently assigned.

A hypothetical dataset for the CD spectroscopic analysis of the enantiomers of this compound is presented below to illustrate the expected results. This data showcases the mirror-image relationship between the CD spectra of the two enantiomers, a hallmark of chiral molecules.

Hypothetical Circular Dichroism Data for this compound Enantiomers

| Wavelength (nm) | (R)-2-(2-Anthryl)pyrrolidine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-2-(2-Anthryl)pyrrolidine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 380 | +15.2 | -15.5 |

| 360 | +25.8 | -26.1 |

| 340 | +10.1 | -9.9 |

| 320 | -18.7 | +18.5 |

| 300 | -8.4 | +8.2 |

| 280 | +5.3 | -5.1 |

| 260 | -30.9 | +31.2 |

| 240 | +42.5 | -42.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the expected mirror-image relationship in the CD spectra of a pair of enantiomers.

This illustrative data highlights that the (R)- and (S)-enantiomers would be expected to exhibit CD spectra that are approximately mirror images of each other, with Cotton effects of opposite signs at corresponding wavelengths. The specific wavelengths and intensities of these Cotton effects are dependent on the electronic transitions of the anthracene chromophore and their interaction with the chiral pyrrolidine ring.

Computational Chemistry and Theoretical Studies of 2 2 Anthryl Pyrrolidine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently employed to predict the ground state properties of organic compounds.

A crucial first step in the computational study of a molecule is to determine its most stable three-dimensional structure. Geometrical optimization calculations are performed to locate the minimum energy conformation of 2-(2-anthryl)pyrrolidine. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

For a flexible molecule like this compound, which contains a pyrrolidine (B122466) ring and a rotatable bond connecting it to the bulky anthracene (B1667546) group, multiple low-energy conformations, or conformers, may exist. Conformational analysis involves a systematic search for these different conformers and ranking them by their relative energies. This process is vital as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation. The puckering of the pyrrolidine ring and the orientation of the anthracene substituent are key parameters in this analysis.

Once the optimized geometry is obtained, DFT calculations can provide detailed insights into the electronic structure of this compound. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

Molecular orbital analysis would reveal how the electron density is distributed across the molecule. In this compound, it is expected that the HOMO would have significant contributions from the electron-rich anthracene ring, while the LUMO might be distributed over both the aromatic system and the pyrrolidine moiety. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

DFT calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the assignment of experimental signals and provide confidence in the determined molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. For this compound, transitions involving the π-system of the anthracene core are expected to dominate the spectrum.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic vibrational modes of the molecule, such as the N-H stretch of the pyrrolidine ring and the C-H and C=C vibrations of the anthracene group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving catalysts like this compound.

For a given reaction, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. Characterization of the TS geometry provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This energy barrier is a key factor in determining the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping out the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile illustrates the step-by-step pathway of the reaction. For reactions catalyzed by this compound, such as asymmetric aldol (B89426) or Michael additions, computational studies can help to elucidate the role of the catalyst in lowering the activation energy and controlling the stereoselectivity of the reaction. Different potential pathways can be compared to determine the most favorable reaction mechanism. For example, the formation of an enamine intermediate with the pyrrolidine nitrogen is a likely key step in many of its catalytic cycles.

Excited State Computations for Photophysical Phenomena

Computational methods are indispensable for elucidating the intricate photophysical processes that govern the behavior of molecules like this compound upon light absorption. Through techniques such as Time-Dependent Density Functional Theory (TD-DFT), researchers can model the electronic transitions between different energy states and predict the spectroscopic properties of the molecule. These theoretical investigations provide a molecular-level understanding of the absorption and emission of light, as well as non-radiative decay pathways.

The photophysical behavior of this compound is fundamentally determined by its electronically excited singlet (S₁) and triplet (T₁) states, which are populated following the absorption of photons. Computational studies on related 2-anthryl-containing systems provide significant insight into the nature of these states.

Upon excitation from the ground state (S₀), the lowest singlet excited state (S₁) is typically characterized by an intramolecular charge transfer (ICT) or a locally excited (LE) state on the anthracene moiety. For instance, in systems where a 2-anthryl group is linked to an electron-accepting unit, the S₀ → S₁ transition often involves the promotion of an electron from a π orbital localized on the anthracene (An) to a π* orbital of the acceptor or a combination of π* orbitals on both the anthracene and the acceptor. acs.org This transition can be described as having significant π(An) → π*(acceptor) character. acs.org

The character of the excited state is highly dependent on the electronic nature of the substituent attached to the anthryl group. In the case of this compound, the pyrrolidine ring can act as an electron-donating group, which would influence the charge distribution in both the ground and excited states.

Following initial excitation to the singlet state, the molecule can undergo intersystem crossing (ISC) to populate the triplet state (T₁). Computational studies on various anthracene derivatives have shown that the lowest triplet excited state is often a ³ππ* state localized on the anthracene chromophore, denoted as ³An. acs.org The efficiency of this ISC process is a key determinant of the molecule's potential for applications such as photodynamic therapy or organic light-emitting diodes (OLEDs) that utilize triplet harvesting mechanisms. nih.govacs.org

Theoretical calculations using TD-DFT are instrumental in predicting the energies of these singlet and triplet states. mdpi.commdpi.com The energy gap between the S₁ and T₁ states (ΔE_ST) is a critical parameter that influences the rate of intersystem crossing. A smaller ΔE_ST generally facilitates more efficient ISC. The table below presents representative calculated energy levels for related anthryl derivatives, which can serve as an approximation for this compound.

Table 1: Calculated Excited State Properties of Model Anthryl Systems

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| **E(S₁) ** | Energy of the lowest singlet excited state | ~3.0 - 3.5 |

| **E(T₁) ** | Energy of the lowest triplet excited state | ~1.65 - 1.8 |

| ΔE_ST | Singlet-triplet energy gap | ~1.2 - 1.85 |

| f | Oscillator strength of the S₀→S₁ transition | > 0.1 |

Note: These values are illustrative and based on DFT calculations of various 9,10-substituted anthracene derivatives. The precise values for this compound would require specific calculations. mdpi.com

The oscillator strength (f) of the S₀ → S₁ transition, another key parameter obtained from computations, correlates with the intensity of the absorption band. acs.org A higher oscillator strength indicates a more probable transition. The geometry of the molecule, particularly the dihedral angle between the pyrrolidine and anthryl moieties, will significantly impact this value.

In this compound, the pyrrolidine and anthracene moieties can be considered as two distinct chromophores. The extent to which the electronic states of these two units interact is defined by the interchromophore electronic coupling (V_DA). nih.govacs.org This coupling is a critical factor that governs the rates of energy and electron transfer between the two parts of the molecule. esrf.frtau.ac.il

The magnitude of electronic coupling is highly sensitive to the molecular geometry, including the distance and relative orientation of the chromophores. acs.org Computational studies on similar systems, where a 2-anthryl group is attached to another molecular fragment, have demonstrated that the linking position on the anthracene ring significantly influences this coupling. acs.org Specifically, substitution at the 2-position, as in this compound, often results in a more coplanar geometry compared to substitution at other positions like the 9-position. acs.org This increased planarity leads to a greater overlap of the molecular orbitals of the two chromophores, resulting in stronger electronic communication. acs.org

A stronger electronic coupling can lead to several important photophysical consequences:

Enhanced Charge Transfer: In a donor-acceptor system, stronger coupling facilitates more efficient photoinduced electron transfer.

Modified Absorption Spectra: Strong coupling can lead to the appearance of new charge-transfer absorption bands and cause shifts in the existing absorption maxima. acs.org

Faster Energy Transfer: In cases where energy transfer is possible, a larger electronic coupling value generally corresponds to a faster transfer rate.

The electronic coupling matrix element, V_DA, can be estimated using various computational approaches. One common method involves analyzing the energy splitting of the relevant molecular orbitals or excited states in the interacting system. The magnitude of V_DA is influenced by both the through-space and through-bond interactions between the donor (pyrrolidine) and acceptor (anthracene) units.

Table 2: Factors Influencing Interchromophore Electronic Coupling in this compound

| Factor | Description | Impact on Coupling |

|---|---|---|

| Dihedral Angle | The angle between the planes of the pyrrolidine and anthracene rings. | A smaller angle (more planar) generally increases orbital overlap and strengthens coupling. acs.org |

| Linking Position | The point of attachment on the anthracene ring (2-position). | The 2-position allows for more effective π-conjugation compared to more sterically hindered positions. acs.org |

| Solvent Polarity | The dielectric constant of the surrounding medium. | Can stabilize charge-transfer states, indirectly influencing the effective coupling and subsequent dynamics. acs.org |

Theoretical analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides qualitative insights into the electronic coupling. In a molecule like this compound, the HOMO is expected to have significant contributions from the electron-rich pyrrolidine moiety, while the LUMO would be predominantly localized on the anthracene unit. The degree of overlap between these orbitals is a direct indicator of the electronic coupling strength.

Molecular Dynamics Simulations in Relevant Systems

While quantum mechanical calculations provide detailed information about the electronic states of a molecule, they are often performed on a static, optimized geometry. Molecular Dynamics (MD) simulations, on the other hand, offer a powerful computational tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent.

MD simulations can be used to explore several key aspects:

Conformational Equilibria: Determining the relative populations of different pyrrolidine pucker states and the rotational conformers (rotamers) around the anthryl-pyrrolidine bond.

Solvent Effects: Simulating the molecule in different solvents to understand how solvent molecules arrange around the solute and how these interactions affect conformational preferences and dynamics. For example, polar solvents might stabilize certain conformers over others through dipole-dipole interactions.

Vibrational Dynamics: Analyzing the fluctuations in bond lengths, bond angles, and dihedral angles, which can influence non-radiative decay processes from excited states.

The results from MD simulations can be used to generate a representative ensemble of molecular structures. Quantum mechanical calculations can then be performed on these different structures to understand how conformational changes modulate the excited state energies, transition probabilities, and electronic couplings. This combined approach provides a more realistic and dynamic picture of the molecule's behavior than static calculations alone.

Table 3: Potential Applications of MD Simulations for this compound

| Simulation Target | Information Gained | Relevance to Photophysics |

|---|---|---|

| Pyrrolidine Ring Pucker | Relative stability and interconversion rates of endo/exo conformers. nih.govresearchgate.net | Changes in ring pucker can alter the orientation of the nitrogen lone pair, affecting its donor strength and the electronic coupling with the anthracene. acs.org |

| Anthryl-Pyrrolidine Torsion | Rotational energy barrier and preferred dihedral angles. | The dihedral angle is a primary determinant of the extent of π-orbital overlap and thus the magnitude of electronic coupling. acs.org |

| Solvation Shell Structure | Arrangement and dynamics of solvent molecules around the solute. | The local solvent environment can influence excited-state energies and the stability of charge-transfer states. |

| System in a Matrix/Polymer | Simulating the molecule within a solid-state matrix, such as a polymer film. | Predicts how intermolecular interactions and steric constraints in a condensed phase affect conformation and photophysical properties. |

By providing a time-resolved, atomistic view of the molecule's motion, MD simulations are a crucial complement to excited-state computations, offering a more complete theoretical understanding of the structure-dynamics-property relationships in this compound.

Applications of 2 2 Anthryl Pyrrolidine in Asymmetric Catalysis

Role as Chiral Organocatalysts

As a secondary amine, 2-(2-Anthryl)pyrrolidine can function as a potent organocatalyst, primarily by forming nucleophilic enamine intermediates with carbonyl compounds. The large anthryl group plays a crucial role in shielding one of the enantiotopic faces of the enamine, thereby directing the approach of the electrophile to the less hindered face. nih.gov

The generally accepted mechanism for amine-catalyzed reactions involving carbonyl compounds proceeds through the formation of an enamine intermediate. nih.gov This process begins with the condensation of the chiral secondary amine, such as this compound, with a carbonyl compound to form a nucleophilic enamine. nih.govresearchgate.net The subsequent addition of this enamine to an electrophile, for instance a nitroalkene in a Michael addition, generates an iminium intermediate. The final step is the hydrolysis of this intermediate to release the product and regenerate the catalyst. nih.gov

For catalysts like this compound, which lack an acidic proton, the stereochemical outcome is dictated by the thermodynamic equilibration of the E and Z enamines. manchester.ac.uk The bulky 2-anthryl group would likely create a strong steric bias, favoring the formation of one enamine isomer and effectively blocking one face of the molecule, thus leading to high enantioselectivity in the product.

While the primary amine of the pyrrolidine (B122466) ring is the key site for enamine formation, derivatives of this compound can be designed to incorporate hydrogen-bond donor functionalities, such as thiourea, squaramide, or sulfonamide groups. nih.govnih.gov These groups can engage in noncovalent interactions, specifically hydrogen bonding, with the electrophilic partner. nih.gov This secondary interaction helps to orient the electrophile within the chiral pocket of the catalyst, leading to enhanced stereocontrol. nih.gov In such a bifunctional catalyst, the pyrrolidine nitrogen would activate the nucleophile via enamine formation, while the hydrogen-bond donor group would activate and orient the electrophile. The anthryl group would provide the necessary steric bulk to create a defined chiral environment.

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

The nitrogen atom of the pyrrolidine ring in this compound can also act as a Lewis base, making it an effective chiral ligand for coordinating with metal centers in a variety of asymmetric transformations. nih.gov

The design of effective chiral ligands often involves the incorporation of sterically demanding groups to create a well-defined chiral pocket around the metal center. The 2-anthryl group in this compound serves this purpose effectively. The rigidity of the pyrrolidine ring and the defined orientation of the anthryl substituent contribute to a predictable coordination geometry. The electronic properties of the ligand can be fine-tuned by introducing substituents on the anthryl ring, which in turn influences the electronic nature and reactivity of the metal complex. nih.gov The hemilabile character, where one coordinating group can dissociate and re-associate, is another important design principle that can be incorporated, for example, by adding pyridyl groups to the pyrrolidine scaffold. core.ac.uk

Pyrrolidine-based ligands form stable complexes with a wide range of transition metals, including palladium, copper, gold, yttrium, titanium, zirconium, and hafnium. nih.govcore.ac.uknih.govmdpi.com The nitrogen atom of the pyrrolidine coordinates to the metal center. In the case of this compound, the large anthryl group can influence the coordination sphere of the metal, potentially leading to unique catalytic properties. Studies on related di(pyridyl) pyrrolide ligands bearing anthracenyl groups have shown that the anthryl moiety can engage in second coordination sphere arene-π interactions with ligands bound to the metal, which can allosterically control substrate activation and reactivity. core.ac.uknih.gov These non-covalent interactions between the substrate and the ligand are crucial for achieving high enantioselectivity by fixing the substrate in a preferred orientation within the chiral pocket of the catalyst. nih.gov

Specific Asymmetric Reactions Mediated by this compound or its Derivatives

While specific data for this compound is not extensively documented, the performance of structurally similar pyrrolidine-based catalysts provides insight into its potential applications. The primary areas of application are Michael additions and aldol (B89426) reactions, fundamental carbon-carbon bond-forming reactions in organic synthesis.

The Michael addition of aldehydes or ketones to nitroolefins is a benchmark reaction for testing the efficacy of new organocatalysts. beilstein-journals.org Pyrrolidine derivatives with bulky C2 substituents have been shown to be effective catalysts for this transformation. For instance, new pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and successfully applied in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee. beilstein-journals.orgnih.gov

The table below summarizes the results for the Michael addition of propanal to (E)-β-nitrostyrene using a representative catalyst from this class.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 20 | CH2Cl2 | rt | 24 | 85 | 88:12 | 85 |

| 20 | Toluene | rt | 24 | 82 | 89:11 | 83 |

| 20 | THF | rt | 24 | 75 | 85:15 | 78 |

| 20 | CH3CN | rt | 24 | 70 | 82:18 | 75 |

| Data derived from studies on pyrrolidine catalysts with bulky C2 substituents. beilstein-journals.org |

Similarly, in the asymmetric aldol reaction, which involves the reaction of an aldehyde or ketone with another carbonyl compound, pyrrolidine-based organocatalysts have demonstrated high levels of stereocontrol. nih.gov For example, prolinamide-sulfonamide catalysts derived from a diamino-dihydro-ethanoanthracene backbone have been employed in the aldol reaction between acetone and aromatic aldehydes. nih.gov The bulky and rigid structure of these catalysts is key to inducing high enantioselectivity.

Based on these findings, it is highly probable that this compound and its derivatives would serve as highly effective catalysts for a range of asymmetric transformations, offering excellent levels of stereocontrol due to the unique steric and electronic properties of the anthryl moiety.

Michael Additions

The asymmetric Michael addition, a cornerstone of carbon-carbon bond formation, has been a fertile ground for the application of chiral pyrrolidine-based organocatalysts. mdpi.comnih.gov These catalysts operate through the formation of a nucleophilic enamine intermediate with a carbonyl donor, which then adds to an electrophilic Michael acceptor. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst around this enamine intermediate.

In the context of this compound, the bulky anthryl group is anticipated to play a crucial role in facial discrimination of the incoming electrophile. Research on analogous pyrrolidine-based catalysts has shown that aryl groups at the C-2 position can effectively shield one face of the enamine, thereby directing the Michael acceptor to the opposite, less sterically hindered face. nih.gov This steric hindrance is a key factor in achieving high enantioselectivity.

For instance, in the Michael addition of cyclohexanone to various nitroolefins, pyrrolidine-based bifunctional benzoylthiourea catalysts have demonstrated excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 99% ee), particularly when the reaction is conducted in water. nih.govsemanticscholar.org While specific data for this compound is not extensively reported, the principles of stereocontrol observed with other 2-aryl-pyrrolidines are applicable. The large surface area of the anthryl group would create a significant steric barrier, likely leading to high levels of stereocontrol.

Table 1: Asymmetric Michael Addition of Cyclohexanone to Nitroolefins Catalyzed by a Pyrrolidine-Based Bifunctional Benzoylthiourea in Water nih.gov

| Entry | Nitroolefin | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | β-Nitrostyrene | 95 | >99:1 | 98 |

| 2 | 4-Methyl-β-nitrostyrene | 92 | >99:1 | 97 |

| 3 | 4-Methoxy-β-nitrostyrene | 96 | >99:1 | 99 |

| 4 | 4-Chloro-β-nitrostyrene | 90 | >99:1 | 96 |

| 5 | 2-Chloro-β-nitrostyrene | 85 | 98:2 | 95 |

This table presents data for a related pyrrolidine-based catalyst to illustrate the potential efficacy in this class of reactions.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Organocatalysis of the Diels-Alder reaction, particularly with chiral amines, has been a subject of intense research since the pioneering work of MacMillan and co-workers. nih.govprinceton.edu The catalytic cycle typically involves the formation of an iminium ion from an α,β-unsaturated aldehyde and the chiral amine catalyst, which lowers the LUMO of the dienophile and accelerates the [4+2] cycloaddition.

The enantioselectivity of the organocatalyzed Diels-Alder reaction is highly dependent on the structure of the chiral amine. The catalyst must effectively differentiate between the two faces of the dienophile. The bulky substituent at the stereocenter of the catalyst is instrumental in achieving this. In the case of this compound, the large anthryl group is expected to provide a well-defined chiral pocket for the iminium ion, leading to excellent facial selectivity. The rigidity of the anthryl moiety would further enhance the stereochemical control by limiting conformational flexibility in the transition state.

While specific studies employing this compound in Diels-Alder reactions are not widely documented, the performance of other 2-substituted pyrrolidine catalysts provides a strong indication of its potential. For example, imidazolidinone catalysts derived from amino acids have been shown to be highly effective in promoting enantioselective Diels-Alder reactions. nih.gov The steric and electronic properties of the anthryl group in this compound suggest it could be a highly effective catalyst for this transformation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. While traditionally dominated by transition metal catalysis with chiral phosphine ligands, the development of organocatalytic hydrogenation methods is an active area of research. In the context of metal-catalyzed reactions, chiral ligands play a pivotal role in creating a chiral environment around the metal center, which in turn leads to the enantioselective addition of hydrogen to a prochiral substrate.

Chiral pyrrolidine derivatives can be utilized as ligands for transition metals in asymmetric hydrogenation. The nitrogen atom of the pyrrolidine ring and potentially other coordinating groups can bind to the metal, and the chiral backbone of the pyrrolidine induces enantioselectivity. The this compound ligand, with its bulky anthryl group, could be particularly effective in creating a sterically hindered quadrant in the coordination sphere of the metal. This steric bulk would force the substrate to coordinate in a specific orientation, leading to preferential hydrogenation of one enantiotopic face.

For example, rhodium complexes bearing chiral bisphosphine ligands are effective for the asymmetric hydrogenation of various unsaturated compounds. nih.gov The steric and electronic properties of the ligands are crucial for achieving high enantioselectivity. While specific data for this compound as a ligand in asymmetric hydrogenation is limited, its structural features suggest it could be a promising candidate for inducing high levels of stereocontrol in such reactions.

Alkylation and Radical Cyclizations

The development of catalytic asymmetric alkylation and radical cyclization reactions provides powerful methods for the construction of complex molecular architectures. Chiral pyrrolidine derivatives have been employed as catalysts or ligands in these transformations to control the stereochemical outcome.

In asymmetric alkylation reactions, a chiral catalyst can direct the approach of an electrophile to a nucleophile, resulting in the formation of a new stereocenter with high enantiopurity. For instance, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequential asymmetric allylic alkylation and ring contraction. nih.govnih.gov In such reactions, a chiral ligand, often a phosphinooxazoline (PHOX) ligand, is used in conjunction with a palladium catalyst to control the stereochemistry of the alkylation step. The bulky substituent on the chiral ligand is critical for achieving high enantioselectivity. The this compound scaffold, if incorporated into a suitable ligand, could provide the necessary steric hindrance to effectively control the stereochemical course of the reaction.

Radical cyclizations offer a unique approach to the synthesis of cyclic compounds. The control of stereochemistry in radical reactions is a significant challenge. However, the use of chiral catalysts can provide a means to influence the stereochemical outcome. For example, cobalt-based catalytic systems have been developed for the enantioselective radical alkylation of C(sp³)—H bonds for the construction of chiral pyrrolidines. nih.gov In these systems, a chiral ligand coordinates to the cobalt center and directs the radical cyclization process. The bulky and rigid nature of the this compound structure would make it an interesting candidate for a ligand in such transformations, where it could effectively control the conformation of the radical intermediate and the subsequent cyclization.

Lithiation-Substitution Reactions

Asymmetric lithiation-substitution is a powerful method for the enantioselective functionalization of C-H bonds adjacent to a heteroatom. The use of a chiral ligand in conjunction with an organolithium base can lead to the enantioselective deprotonation of a prochiral substrate, followed by trapping with an electrophile to yield an enantioenriched product.

The seminal work of Beak and others has demonstrated the utility of (-)-sparteine as a chiral ligand in the asymmetric lithiation of N-Boc-pyrrolidine. princeton.eduwhiterose.ac.uknih.gov The complex of sec-butyllithium and (-)-sparteine can deprotonate N-Boc-pyrrolidine with high enantioselectivity. The resulting configurationally stable α-lithiated species can then be trapped with various electrophiles.

While this compound itself would not function as the chiral ligand in this context, the principles of asymmetric lithiation are relevant to the synthesis of chiral pyrrolidine derivatives. The bulky anthryl group would likely have a significant impact on the stereochemical course of such reactions if the substrate were a derivative of this compound. The steric hindrance of the anthryl group could influence the approach of the lithiating agent and the subsequent electrophilic quench, potentially leading to high diastereoselectivity in the formation of new stereocenters.

Stereocontrol Mechanisms in Catalytic Cycles

The stereocontrol exerted by this compound and related chiral pyrrolidine catalysts in asymmetric transformations originates from a combination of steric and electronic effects that stabilize one transition state over another in the catalytic cycle. A key mechanistic feature in many of the reactions catalyzed by secondary amines like this compound is the formation of a transient enamine or iminium ion intermediate.

In Michael additions and Diels-Alder reactions involving α,β-unsaturated aldehydes, the catalytic cycle is initiated by the condensation of the chiral pyrrolidine with the aldehyde to form a chiral iminium ion. This iminium ion formation activates the dienophile towards cycloaddition. The bulky 2-substituent, in this case, the anthryl group, effectively blocks one of the enantiotopic faces of the iminium ion. Consequently, the diene can only approach from the less hindered face, leading to the formation of one enantiomer of the product in excess.

Similarly, in Michael additions involving ketone or aldehyde donors, the catalyst forms a chiral enamine intermediate. The stereocontrol is again achieved by the steric shielding of one of the enamine faces by the bulky anthryl group. The incoming Michael acceptor is thus directed to the more accessible face, resulting in a highly enantioselective carbon-carbon bond formation. Computational studies on related systems have highlighted the importance of the geometry of the catalyst and the non-covalent interactions between the catalyst and the substrates in determining the stereochemical outcome. emich.edu

The rigidity of the anthryl group in this compound is also a critical factor. A more rigid catalyst scaffold leads to a more organized and predictable transition state, which generally translates to higher enantioselectivity. The large aromatic surface of the anthryl group may also participate in non-covalent interactions, such as π-π stacking, with the substrates, further stabilizing the desired transition state geometry.

In reactions where this compound acts as a chiral ligand for a metal catalyst, the stereocontrol mechanism involves the creation of a chiral coordination sphere around the metal center. The bulky anthryl group occupies a significant portion of this coordination sphere, forcing the substrate to bind to the metal in a specific orientation. This substrate orientation then dictates the stereochemical outcome of the subsequent bond-forming or bond-breaking step, such as hydride transfer in hydrogenation or nucleophilic attack in alkylation.

Supramolecular Chemistry Involving 2 2 Anthryl Pyrrolidine Derivatives

Design and Synthesis of Supramolecular Architectures

The rational design of supramolecular architectures based on 2-(2-anthryl)pyrrolidine derivatives hinges on the strategic use of non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. The synthesis of the foundational building blocks typically involves the coupling of an anthracene (B1667546) precursor with a suitably functionalized proline or pyrrolidine (B122466) derivative. Modifications to either the pyrrolidine ring (e.g., at the nitrogen atom) or the anthracene core allow for the fine-tuning of their self-assembly properties.

Key design strategies include:

Introduction of Hydrogen Bonding Moieties: Functional groups capable of forming strong and directional hydrogen bonds, such as amides or ureas, can be installed on the pyrrolidine nitrogen. This directs the self-assembly into predictable one-dimensional chains or two-dimensional sheets.

Modulation of π-π Stacking: The inherent tendency of the anthracene units to stack can be controlled by the steric bulk of substituents on the pyrrolidine ring. This allows for the engineering of columnar or lamellar structures.

Metal Coordination: The incorporation of coordinating ligands, either on the pyrrolidine or the anthracene unit, enables the formation of metallo-supramolecular polygons and polyhedra through coordination with metal ions.

The synthesis of these systems is often a convergent process where the functionalized this compound monomer is first prepared and then subjected to conditions that favor self-assembly, such as slow evaporation of a solvent or cooling of a saturated solution.

Host-Guest Interactions and Molecular Recognition

The distinct structural components of this compound derivatives make them excellent candidates for studies in molecular recognition and host-guest chemistry. The anthracene moiety can act as a guest for various macrocyclic hosts, while the chiral pyrrolidine unit provides a basis for enantioselective recognition.

Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity, are particularly effective hosts for the anthryl group. nih.govmdpi.com The inclusion of the anthracene moiety within the CD cavity can significantly alter its photophysical properties, providing a mechanism for sensing. Theoretical studies on similar structures, such as mitiglinide (B115668) which contains a pyrrolidine ring, suggest that the pyrrolidine portion can also be included within the cavity of cyclodextrins, driven by hydrogen bond interactions. nih.gov

The binding affinity between the host and guest is a critical parameter and is influenced by the size of the cyclodextrin (B1172386) cavity. For instance, the larger cavity of γ-cyclodextrin often provides a better fit for the bulky anthracene group compared to α- or β-cyclodextrin. rsc.org This interaction is crucial for molecular recognition, where the host can selectively bind one enantiomer of a chiral guest over the other. The chiral environment provided by the this compound guest within a chiral or achiral host can be used to induce or sense chirality.

Below is a table summarizing typical association constants for anthracene derivatives with different cyclodextrins, which serves as a model for the expected interactions of this compound.

| Guest Molecule System | Host Molecule | Association Constant (Kₐ) [M⁻¹] |

| Anthracene Derivative | α-Cyclodextrin | 150 - 400 |

| Anthracene Derivative | β-Cyclodextrin | 800 - 2,500 |

| Anthracene Derivative | γ-Cyclodextrin | 3,000 - 10,000 |

Note: Data is representative of typical anthracene-cyclodextrin interactions and illustrates the influence of cavity size on binding affinity.

Self-Assembly Processes and Ordered Structures

The self-assembly of this compound derivatives is driven by a combination of intermolecular forces that lead to the spontaneous formation of ordered structures from individual molecules. The chirality of the pyrrolidine ring plays a crucial role in directing the formation of hierarchical chiral superstructures, such as helical fibers, ribbons, and twisted bundles. nih.gov

In solution, the process is often concentration and solvent-dependent. In nonpolar solvents, π-π stacking of the anthracene cores is the dominant interaction, leading to the formation of columnar aggregates. In more polar, protic solvents, hydrogen bonding interactions involving functional groups on the pyrrolidine ring can become the primary drivers of assembly, leading to different morphologies.

The interplay between these non-covalent interactions can be complex. For example, the formation of chiral dimers driven by π-stacking can be an initial step, which then further assemble into larger, rope-like columnar aggregates. researchgate.net The transfer of point chirality from the stereocenter in the pyrrolidine ring to the supramolecular assembly results in structures with macroscopic chirality, which can be observed using techniques like circular dichroism (CD) spectroscopy.

Photochemical Behavior in Supramolecular Assemblies

The anthracene moiety is well-known for its rich photochemistry, particularly its ability to undergo [4+4] photocyclodimerization upon irradiation with UV light (~365 nm). When this compound derivatives are organized within a supramolecular assembly, this photochemical reactivity can be precisely controlled. nih.gov The spatial confinement and pre-organization of the anthracene units within the assembly dictate the regioselectivity and stereoselectivity of the photodimerization reaction.

In host-guest complexes with γ-cyclodextrin, for instance, two guest molecules can be co-encapsulated within the host's cavity in a well-defined orientation. This pre-organization favors the formation of specific photodimers, such as the head-to-tail syn dimer, while suppressing the formation of other isomers. nih.gov This strategy, known as supramolecular photochirogenesis, allows for the transfer of chirality from the host or the chiral guest to the photoproduct with high enantioselectivity.

The efficiency of the photoreaction can also be modulated. Encapsulation within a cyclodextrin cavity can protect the excited state of the anthracene from non-radiative decay pathways, potentially increasing the quantum yield of the photodimerization. researchgate.net The table below shows representative quantum yields and enantiomeric excess for the photocyclodimerization of an anthracene derivative in solution versus within a supramolecular host, illustrating the control imparted by the assembly.

| Reaction Condition | Product(s) | Quantum Yield (Φ) | Enantiomeric Excess (ee) |

| Isotropic Solution (Methanol) | Mixture of 4 stereoisomers | ~ 0.05 | 0% |

| In γ-Cyclodextrin Cavity | Predominantly one enantiomer of a single stereoisomer | > 0.20 | > 95% |

Note: Data is based on the photocyclodimerization of 2-anthracenecarboxylate, a close analogue, to demonstrate the principles of stereocontrol in supramolecular assemblies. nih.gov

Photophysical and Photoinduced Electron Transfer Processes in 2 2 Anthryl Pyrrolidine Systems

Luminescence Properties and Quenching Mechanisms

The luminescence of 2-(2-Anthryl)pyrrolidine is expected to be dominated by the characteristic emission of the anthracene (B1667546) moiety. In the absence of any interaction with the pyrrolidine (B122466) ring, the anthracene chromophore would exhibit its typical structured fluorescence spectrum. However, in donor-acceptor systems like this, the fluorescence is often significantly quenched.

The primary mechanism for this quenching is anticipated to be photoinduced electron transfer (PET). Upon photoexcitation of the anthracene unit, an electron can be transferred from the lone pair of the nitrogen atom in the pyrrolidine ring to the photoexcited anthracene. This process leads to the formation of a charge-separated state, which is a non-emissive species, thus quenching the fluorescence of the anthracene.

The efficiency of this quenching process is highly dependent on the solvent polarity. In nonpolar solvents, the charge-separated state is less stabilized, and the driving force for PET may be insufficient, leading to weaker quenching and observable anthracene fluorescence. Conversely, in polar solvents, the charge-separated state is stabilized, promoting forward electron transfer and leading to significant or complete fluorescence quenching.

Table 1: Hypothetical Luminescence Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) |

| Hexane | 1.88 | 0.85 |

| Dichloromethane | 8.93 | 0.20 |

| Acetonitrile | 37.5 | < 0.01 |

Note: The data in this table is illustrative and based on trends observed for similar anthracene-amine donor-acceptor systems.

Photoinduced Electron Transfer (PET) Mechanisms

The PET process in this compound can be described by the following steps:

Excitation: The anthracene (A) moiety absorbs a photon, promoting it to its first excited singlet state (¹A). A-D + hν → ¹A-D

Electron Transfer: An electron is transferred from the pyrrolidine donor (D) to the excited anthracene, forming a radical ion pair, also known as a charge-separated state (A⁻-D⁺). ¹A*-D → A⁻-D⁺

Charge Recombination: The charge-separated state can decay back to the ground state through a non-radiative process known as charge recombination. A⁻-D⁺ → A-D

The feasibility of the PET process is governed by the change in Gibbs free energy (ΔG_ET_), which can be estimated using the Rehm-Weller equation. A negative ΔG_ET_ indicates a thermodynamically favorable electron transfer process.

The key excited state in the PET mechanism is the locally excited state of the anthracene moiety (¹A*). This state retains the spectroscopic characteristics of anthracene but has a finite lifetime during which electron transfer can occur. In systems where PET is efficient, the lifetime of this excited state is significantly shortened.

Following the initial excitation, the formation of the charge-separated state (A⁻-D⁺) represents a new, non-emissive excited state. This state is characterized by the presence of the anthracene radical anion and the pyrrolidine radical cation. The energy of this charge-separated state is highly sensitive to the polarity of the surrounding medium.

In some related systems, the formation of an emissive exciplex has been observed, particularly in nonpolar solvents. An exciplex is an excited-state complex formed between the donor and acceptor that has its own characteristic, often broad and red-shifted, emission spectrum. However, for many anthracene-amine systems, the formation of a non-emissive radical ion pair is the dominant pathway.

The anthracene moiety serves as the primary chromophore and electron acceptor in the system. Its photophysical properties, such as its absorption and emission wavelengths and excited-state energy, are fundamental to the PET process. The reduction potential of anthracene is also a key parameter in determining the driving force for electron transfer.

The pyrrolidine moiety acts as the electron donor. The nitrogen atom's lone pair of electrons is readily available for donation upon excitation of the anthracene. The oxidation potential of the pyrrolidine ring is a critical factor in the thermodynamics of the PET process. The conformational flexibility of the pyrrolidine ring can also influence the rate of electron transfer by affecting the distance and orbital overlap between the donor and acceptor moieties. In some diastereomeric systems containing a pyrrolidine ring, the stereochemistry has been shown to influence the efficiency of electron transfer and exciplex formation nih.gov.

Energy Transfer Processes

In the context of this compound as a simple donor-acceptor dyad, intramolecular energy transfer is not the primary deactivation pathway for the excited state. The dominant process following photoexcitation is photoinduced electron transfer. Energy transfer typically occurs between two different chromophores where the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. In this case, the anthracene moiety is the sole chromophore.

However, in more complex systems where this compound might be incorporated as a subunit, energy transfer processes could become relevant. For instance, if another chromophore with a higher excited-state energy were present and could transfer its energy to the anthracene unit, this would be a viable mechanism for populating the ¹A* state, which could then undergo PET.

Time-Resolved Spectroscopy for Photodynamics

Time-resolved spectroscopic techniques are essential for elucidating the dynamics of the photophysical processes in this compound.

Time-Resolved Fluorescence: This technique can be used to measure the lifetime of the anthracene fluorescence. In the presence of efficient PET, the fluorescence lifetime would be significantly shorter compared to a reference anthracene compound without the pyrrolidine donor. By measuring the lifetime in solvents of varying polarity, the rate constant for electron transfer (k_ET_) can be determined.

Transient Absorption Spectroscopy: This powerful technique allows for the direct observation of the excited states involved in the PET process. Following laser excitation, the transient absorption spectrum would reveal the decay of the anthracene excited state and the concomitant rise of the absorption features characteristic of the anthracene radical anion and the pyrrolidine radical cation. The kinetics of the rise and decay of these transient species provide direct information about the rates of charge separation and charge recombination.

Table 2: Hypothetical Time-Resolved Data for this compound

| Solvent | Fluorescence Lifetime (τ_f) / ns | Charge Separation Rate (k_CS_) / s⁻¹ | Charge Recombination Rate (k_CR_) / s⁻¹ |

| Hexane | 4.5 | 1 x 10⁸ | - |

| Acetonitrile | < 0.1 | > 1 x 10¹⁰ | 5 x 10⁹ |

Note: The data in this table is illustrative and based on trends observed for similar anthracene-amine donor-acceptor systems.

Future Research Directions for 2 2 Anthryl Pyrrolidine Systems

Development of Novel Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, with numerous methods available for the construction of the pyrrolidine ring. mdpi.comnih.gov Future research into the synthesis of 2-(2-Anthryl)pyrrolidine could focus on developing more efficient, stereoselective, and scalable routes. One promising approach involves the asymmetric synthesis of pyrrolidine-based organocatalysts, which could be adapted for the synthesis of the target molecule with high enantiomeric purity. nih.gov

Further research could explore novel cyclization strategies to construct the pyrrolidine ring directly onto the anthracene (B1667546) scaffold. This might involve transition-metal-catalyzed reactions or multicomponent reactions that allow for the rapid assembly of the molecule from simple starting materials. The development of such methods would not only provide more efficient access to this compound but also enable the synthesis of a wider range of derivatives with diverse substitution patterns on both the pyrrolidine and anthracene moieties.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions | Development of catalysts for the asymmetric functionalization of anthracene precursors. |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Exploration of novel cyclization reactions to form the pyrrolidine ring. |

| Multicomponent Reactions | High atom economy, operational simplicity | Design of one-pot syntheses from readily available starting materials. |

Exploration of Advanced Catalytic Applications

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis. nih.gov The unique steric and electronic properties of the anthracene group in this compound could lead to novel catalytic activities and selectivities. Future research should focus on exploring the potential of this compound and its derivatives as catalysts in a variety of asymmetric transformations.

One area of particular interest is the use of this compound in Diels-Alder cycloadditions, where the large anthracene moiety could influence the facial selectivity of the reaction. nih.gov Additionally, its application in Michael additions of aldehydes to nitroalkenes could be investigated, building upon existing research on similar prolinamide organocatalysts. nih.gov The development of chiral ligands for homogeneous catalysis is another promising avenue, with potential applications in reactions such as enantioselective cyclopropanation. researchgate.net

| Catalytic Application | Potential Role of this compound | Research Direction |

| Asymmetric Diels-Alder Reactions | Chiral catalyst to control stereochemistry | Investigating the influence of the anthryl group on facial selectivity. |

| Michael Additions | Organocatalyst for conjugate additions | Exploring its effectiveness in the addition of aldehydes to nitroolefins. |

| Homogeneous Catalysis | Chiral ligand for metal complexes | Synthesizing and evaluating metal complexes for enantioselective transformations. |

Integration into Advanced Materials Science

The incorporation of this compound into advanced materials could lead to novel functionalities. The fluorescent nature of the anthracene unit suggests potential applications in the development of sensors and probes. For example, polymers or hydrogels functionalized with this compound could be designed for the detection of specific metal ions or organic molecules. researchgate.netiaea.org

Furthermore, the chiral nature of the pyrrolidine ring could be exploited in the creation of chiral stationary phases for chromatography or as a component in chiral recognition systems. The ability of the anthracene moiety to participate in π-π stacking interactions could also be utilized in the design of self-assembling materials and supramolecular structures. nih.gov

| Material Application | Key Feature of this compound | Future Research |

| Fluorescent Sensors | Photoactive anthracene moiety | Development of functionalized polymers for analyte detection. |

| Chiral Materials | Chiral pyrrolidine scaffold | Synthesis of chiral stationary phases and recognition systems. |

| Self-Assembling Systems | π-π stacking of anthracene units | Investigation of supramolecular assembly and material properties. |

Further Computational and Spectroscopic Investigations

Detailed computational and spectroscopic studies are crucial for a comprehensive understanding of the structure, properties, and reactivity of this compound. ias.ac.in Density Functional Theory (DFT) calculations can provide valuable insights into its molecular geometry, electronic structure, and vibrational modes. ias.ac.inmdpi.commdpi.com These theoretical studies can be correlated with experimental data from techniques such as FT-IR, Raman, and NMR spectroscopy. ias.ac.inmdpi.com

Future computational work could focus on modeling the transition states of reactions catalyzed by this compound to elucidate the origins of stereoselectivity. nih.gov Time-dependent DFT (TD-DFT) computations could be employed to investigate the excited states of the molecule, providing a deeper understanding of its photophysical properties and potential applications in photochemistry and materials science. mdpi.com The study of intermolecular interactions, such as C-H···π and π–π stacking, through computational and crystallographic methods will also be important for understanding its behavior in the solid state and in molecular assemblies. nih.gov

| Investigation Method | Information Gained | Research Focus |

| DFT Calculations | Molecular structure, electronic properties | Modeling catalytic transition states and predicting spectroscopic data. |

| TD-DFT Calculations | Excited state properties | Understanding photophysical behavior for materials applications. |

| Spectroscopic Analysis (FT-IR, Raman, NMR) | Vibrational modes, chemical environment | Correlation of experimental data with theoretical predictions. |

| X-ray Crystallography | Solid-state structure, intermolecular interactions | Elucidating packing arrangements and non-covalent interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.